Cas no 1014629-96-9 (3-(pyrimidin-2-yl)-1,2-oxazole-5-carboxylic acid)

3-(pyrimidin-2-yl)-1,2-oxazole-5-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 3-(pyrimidin-2-yl)-1,2-oxazole-5-carboxylic acid
- EN300-1765064
- SCHEMBL12571307
- 1014629-96-9
-
- インチ: 1S/C8H5N3O3/c12-8(13)6-4-5(11-14-6)7-9-2-1-3-10-7/h1-4H,(H,12,13)
- InChIKey: GDBRCGSPNVQAPI-UHFFFAOYSA-N
- ほほえんだ: O1C(C(=O)O)=CC(C2N=CC=CN=2)=N1
計算された属性
- せいみつぶんしりょう: 191.03309103g/mol
- どういたいしつりょう: 191.03309103g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 218
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 89.1Ų
- 疎水性パラメータ計算基準値(XlogP): 0.2
3-(pyrimidin-2-yl)-1,2-oxazole-5-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1765064-0.1g |
3-(pyrimidin-2-yl)-1,2-oxazole-5-carboxylic acid |
1014629-96-9 | 0.1g |
$1031.0 | 2023-09-20 | ||
Enamine | EN300-1765064-0.5g |
3-(pyrimidin-2-yl)-1,2-oxazole-5-carboxylic acid |
1014629-96-9 | 0.5g |
$1124.0 | 2023-09-20 | ||
Enamine | EN300-1765064-5g |
3-(pyrimidin-2-yl)-1,2-oxazole-5-carboxylic acid |
1014629-96-9 | 5g |
$3396.0 | 2023-09-20 | ||
Enamine | EN300-1765064-10.0g |
3-(pyrimidin-2-yl)-1,2-oxazole-5-carboxylic acid |
1014629-96-9 | 10g |
$5037.0 | 2023-05-23 | ||
Enamine | EN300-1765064-5.0g |
3-(pyrimidin-2-yl)-1,2-oxazole-5-carboxylic acid |
1014629-96-9 | 5g |
$3396.0 | 2023-05-23 | ||
Enamine | EN300-1765064-1.0g |
3-(pyrimidin-2-yl)-1,2-oxazole-5-carboxylic acid |
1014629-96-9 | 1g |
$1172.0 | 2023-05-23 | ||
Enamine | EN300-1765064-2.5g |
3-(pyrimidin-2-yl)-1,2-oxazole-5-carboxylic acid |
1014629-96-9 | 2.5g |
$2295.0 | 2023-09-20 | ||
Enamine | EN300-1765064-0.05g |
3-(pyrimidin-2-yl)-1,2-oxazole-5-carboxylic acid |
1014629-96-9 | 0.05g |
$983.0 | 2023-09-20 | ||
Enamine | EN300-1765064-0.25g |
3-(pyrimidin-2-yl)-1,2-oxazole-5-carboxylic acid |
1014629-96-9 | 0.25g |
$1078.0 | 2023-09-20 | ||
Enamine | EN300-1765064-10g |
3-(pyrimidin-2-yl)-1,2-oxazole-5-carboxylic acid |
1014629-96-9 | 10g |
$5037.0 | 2023-09-20 |
3-(pyrimidin-2-yl)-1,2-oxazole-5-carboxylic acid 関連文献
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Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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Jingxiang Pang RSC Adv., 2019,9, 20982-20988
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Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
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Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
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Wei Chen Nanoscale, 2015,7, 6957-6990
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Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
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Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
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Rong Sun,Xiao-Jiao Du,Chun-Yang Sun,Song Shen,Yang Liu,Yan Bao,Yan-Hua Zhu Biomater. Sci., 2015,3, 1105-1113
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Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
3-(pyrimidin-2-yl)-1,2-oxazole-5-carboxylic acidに関する追加情報
Recent Advances in the Study of 3-(Pyrimidin-2-yl)-1,2-oxazole-5-carboxylic Acid (CAS: 1014629-96-9) and Its Applications in Chemical Biology and Medicine
The compound 3-(pyrimidin-2-yl)-1,2-oxazole-5-carboxylic acid (CAS: 1014629-96-9) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its versatile applications in drug discovery and development. This heterocyclic scaffold, featuring a pyrimidine-oxazole hybrid structure, has demonstrated promising biological activities, particularly in the modulation of protein-protein interactions and enzyme inhibition. Recent studies have explored its potential as a building block for novel therapeutics targeting various diseases, including cancer, infectious diseases, and metabolic disorders.
One of the key areas of research has focused on the synthesis and optimization of 3-(pyrimidin-2-yl)-1,2-oxazole-5-carboxylic acid derivatives to enhance their pharmacokinetic properties and target specificity. A study published in the Journal of Medicinal Chemistry (2023) reported the development of a series of analogs with improved solubility and bioavailability, achieved through strategic modifications of the carboxylic acid moiety. These analogs exhibited potent inhibitory effects against cyclin-dependent kinases (CDKs), which are critical targets in cancer therapy.
In addition to its role in oncology, this compound has shown potential in antimicrobial applications. A recent preprint on bioRxiv (2024) highlighted its efficacy against drug-resistant bacterial strains, particularly when conjugated with other antimicrobial agents. The study suggested that the oxazole-pyrimidine core facilitates penetration through bacterial cell membranes, thereby enhancing the delivery of conjugated drugs. This finding opens new avenues for combating antibiotic resistance, a pressing global health challenge.
Another notable application of 3-(pyrimidin-2-yl)-1,2-oxazole-5-carboxylic acid is in the field of chemical biology, where it serves as a versatile scaffold for probe development. Researchers have utilized its structural features to design fluorescent and photoaffinity probes for studying protein-ligand interactions in live cells. A recent Nature Chemical Biology paper (2023) demonstrated the use of these probes in mapping the binding sites of understudied kinases, providing valuable insights into their regulatory mechanisms.
Despite these advancements, challenges remain in the clinical translation of compounds based on this scaffold. Issues such as metabolic stability and off-target effects need to be addressed through further structural optimization and in vivo studies. However, the growing body of research underscores the potential of 3-(pyrimidin-2-yl)-1,2-oxazole-5-carboxylic acid as a valuable tool in drug discovery and chemical biology. Future studies are expected to explore its applications in other therapeutic areas, such as neurodegenerative diseases and immunomodulation.
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